2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine is an organic compound characterized by the presence of a cyclopropane ring substituted with a 2,4-difluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,4-difluorobenzylamine with a cyclopropanating agent under basic conditions. For example, the reaction can be carried out using diazomethane or a similar reagent to introduce the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve the use of nitrile oxidoreductase enzymes to reduce 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine, followed by cyclopropanation. This method is advantageous due to its high conversion rate and environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: A related compound with a pyridine ring instead of a cyclopropane ring.
2-(2,4-Difluorophenyl)-2-fluorobenzamide: Another similar compound with an amide functional group.
Uniqueness
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11F2N |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C10H11F2N/c1-10(5-9(10)13)7-3-2-6(11)4-8(7)12/h2-4,9H,5,13H2,1H3 |
InChI Key |
DUIBNGGNQUACCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1N)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.